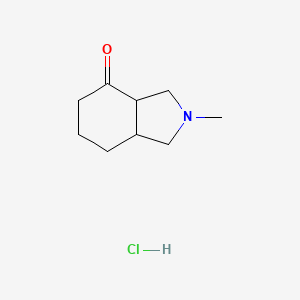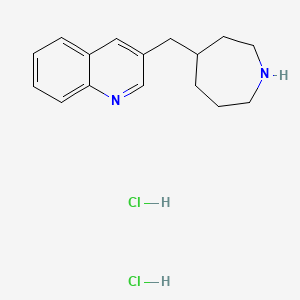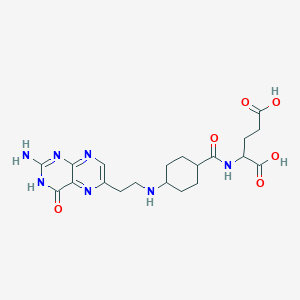
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(4-méthylphényl)pyrrolidine-3-carboxylique chlorhydrate est un composé chimique de formule moléculaire C12H16ClNO2 et de masse moléculaire 241,71 g/mol . Ce composé est caractérisé par un cycle pyrrolidine substitué par un groupe 4-méthylphényle et un groupe acide carboxylique, formant un sel de chlorhydrate. Il est principalement utilisé dans la recherche et le développement, en particulier dans le domaine de la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante est la réaction d’addition de Michael asymétrique d’énones substituées par un carboxylate avec des nitroalcanes . Cette réaction peut produire des acides pyrrolidine-3-carboxyliques hautement enrichis en énantiomères.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées dans le domaine public. L’approche générale impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire, l’optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par cristallisation ou autres techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(4-méthylphényl)pyrrolidine-3-carboxylique chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe acide carboxylique en alcool ou en d’autres formes réduites.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs comme l’acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire des groupes nitro ou halogéno sur le cycle aromatique.
4. Applications de recherche scientifique
L’acide 4-(4-méthylphényl)pyrrolidine-3-carboxylique chlorhydrate présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et la liaison aux récepteurs en raison de sa similitude structurale avec des molécules biologiquement actives.
Médecine : La recherche sur ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires ou analgésiques, est en cours.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres produits chimiques industriels.
Applications De Recherche Scientifique
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(4-méthylphényl)pyrrolidine-3-carboxylique chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pyrrolidine peut imiter la structure des substrats naturels, permettant au composé de se lier aux sites actifs et d’inhiber l’activité enzymatique ou de moduler la fonction des récepteurs. Les voies exactes et les cibles moléculaires dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidin-2-one : Un autre dérivé de la pyrrolidine avec des groupes fonctionnels différents.
Pyrrolidine-2,5-diones : Composés avec deux groupes carbonyle sur le cycle pyrrolidine.
Prolinol : Un dérivé de la pyrrolidine hydroxylé.
Unicité
L’acide 4-(4-méthylphényl)pyrrolidine-3-carboxylique chlorhydrate est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 4-méthylphényle et de la fonctionnalité acide carboxylique permet des interactions spécifiques avec les cibles biologiques, ce qui en fait un composé précieux dans la recherche en chimie médicinale .
Propriétés
IUPAC Name |
4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRDUVQBHIKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
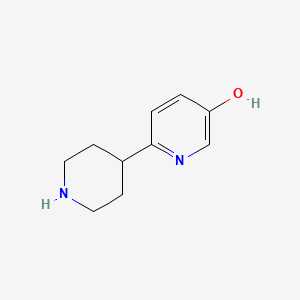
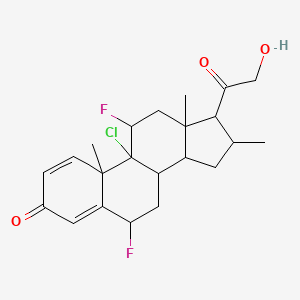
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
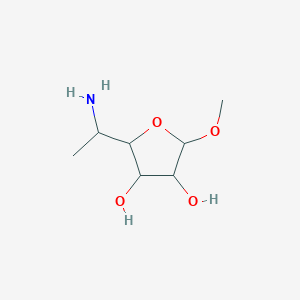
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)

![methyl 1-(2,5-dimethoxyphenyl)-2-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B12301721.png)
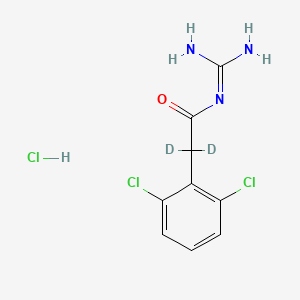
![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![Potassium;3-(15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl)propanoate](/img/structure/B12301740.png)
